

# Application Notes and Protocols for Cyclopropanation using Rh<sub>2</sub>(TPA)<sub>4</sub>

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## Compound of Interest

Compound Name: Rhodium(II) triphenylacetate dimer

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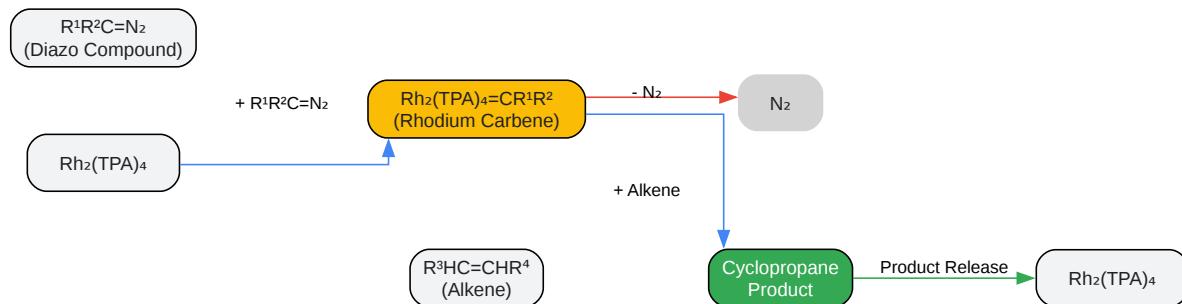
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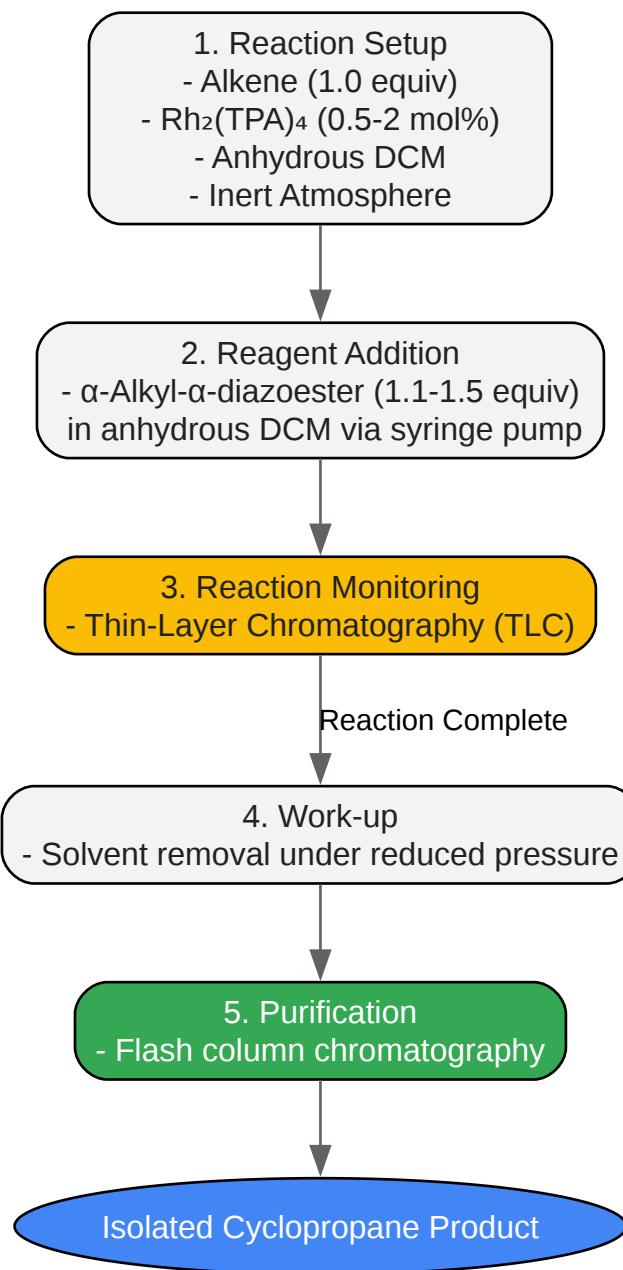
## Introduction

This document provides a detailed overview of the standard procedures for diastereoselective cyclopropanation of alkenes utilizing dirhodium(II) tetrakis(triphenylacetate) [Rh<sub>2</sub>(TPA)<sub>4</sub>] as a catalyst. The use of Rh<sub>2</sub>(TPA)<sub>4</sub> is particularly advantageous for the cyclopropanation of alkenes with  $\alpha$ -alkyl- $\alpha$ -diazoesters. The sterically demanding triphenylacetate ligands effectively suppress common side reactions, such as  $\beta$ -hydride elimination, leading to high yields and excellent diastereoselectivity.<sup>[1][2]</sup> This method is applicable to a range of alkene substrates, including substituted styrenes, vinyl ethers, and dihydropyran.<sup>[1]</sup>

## Reaction Principle and Mechanism

The catalytic cycle of rhodium-catalyzed cyclopropanation is initiated by the reaction of the Rh<sub>2</sub>(TPA)<sub>4</sub> catalyst with a diazo compound. This step involves the extrusion of nitrogen gas (N<sub>2</sub>) to form a highly reactive rhodium-carbene intermediate. This intermediate then undergoes a concerted, asynchronous addition to the double bond of the alkene substrate to yield the desired cyclopropane product. The high diastereoselectivity observed with the Rh<sub>2</sub>(TPA)<sub>4</sub> catalyst is attributed to the significant steric hindrance imposed by the bulky triphenylacetate ligands, which effectively controls the trajectory of the alkene approaching the carbene.<sup>[1]</sup>





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## References

- 1. Rh-catalyzed Intermolecular Cyclopropanation with  $\alpha$ -Alkyl- $\alpha$ -diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh-Catalyzed Intermolecular Cyclopropanation with  $\alpha$ -Alkyl- $\alpha$ -diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
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